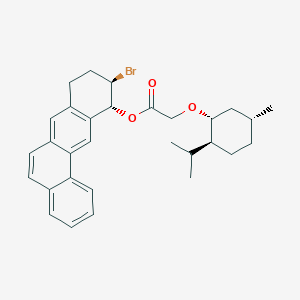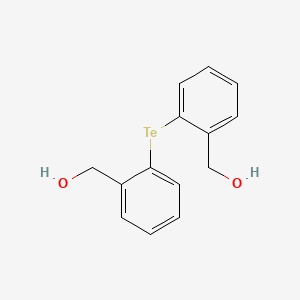
Benzenemethanol, 2,2'-tellurobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 2,2’-tellurobis- is an organotellurium compound characterized by the presence of a tellurium atom bonded to two benzenemethanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2,2’-tellurobis- typically involves the reaction of benzenemethanol with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for benzenemethanol, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzenemethanol, 2,2’-tellurobis- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzenemethanol groups can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing organic compounds.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzenemethanol derivatives.
科学的研究の応用
Benzenemethanol, 2,2’-tellurobis- has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.
作用機序
The mechanism of action of benzenemethanol, 2,2’-tellurobis- involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Benzenemethanol: A simpler analog without the tellurium atom, used in organic synthesis and as a solvent.
Diphenyl ditelluride: Contains two phenyl groups bonded to a tellurium-tellurium bond, used as a reagent in organic synthesis.
Tellurium dioxide (TeO2): An inorganic compound with applications in materials science and catalysis.
Uniqueness
Benzenemethanol, 2,2’-tellurobis- is unique due to the presence of the tellurium atom bonded to two benzenemethanol groups, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various redox reactions and form stable complexes with nucleophiles makes it valuable in both research and industrial applications.
特性
CAS番号 |
77446-41-4 |
|---|---|
分子式 |
C14H14O2Te |
分子量 |
341.9 g/mol |
IUPAC名 |
[2-[2-(hydroxymethyl)phenyl]tellanylphenyl]methanol |
InChI |
InChI=1S/C14H14O2Te/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChIキー |
UIBUHFJFLAMQAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CO)[Te]C2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


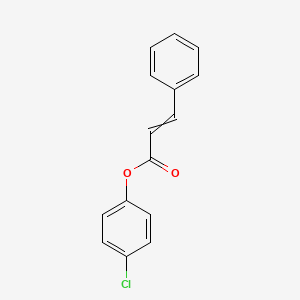

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)

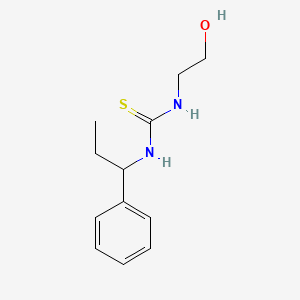


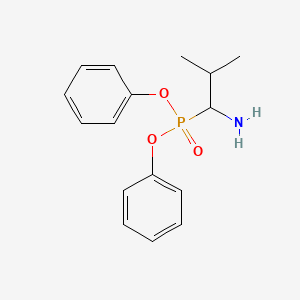

![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
